molecular formula C16H26O B593728 (E)-2-Hexadecenal Alkyne CAS No. 1778692-99-1

(E)-2-Hexadecenal Alkyne

Cat. No. B593728
CAS RN: 1778692-99-1
M. Wt: 234.4
InChI Key: SZJVPCWLLYHNGE-CCEZHUSRSA-N
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Description

Alkynes are unsaturated hydrocarbons which consist of at least one triple bond between carbon atoms . There are two types of alkynes: terminal and internal. Terminal alkynes are triple-bonded compounds in which a carbon atom shares the triple bond with the carbon at the end of the chain . The general molecular formula of alkynes is CnH2n-2 .


Synthesis Analysis

The synthesis of alkynes often involves the elimination reaction, where a strong base removes a hydrogen adjacent to a halogen . The electrons from the broken C-H bond move to form the C=C double bond, causing the halogen to be ejected from the compound . In addition, a highly (E)-selective alkyne semihydrogenation can be achieved using commercially available iridium complex and a bidentate phosphine ligand .


Molecular Structure Analysis

Alkynes are organic molecules made of the functional group carbon-carbon triple bonds and are written in the empirical formula of CnH2n−2 . They are unsaturated hydrocarbons . The uniqueness in the alkyne structure is due to the hybridization . The acidity of alkynes, non-polar bonding strength, and linearity are due to the triple bonds in these compounds .


Chemical Reactions Analysis

Like alkenes, the main pathway found in the reactions of alkynes is “addition” – that is, breaking the C-C π bond and forming two new single bonds to carbon . The product of an addition reaction to an alkyne is an alkene . Alkynes will react with halogens, hydrogen and other such elements to give a saturated compound as a product .


Physical And Chemical Properties Analysis

Alkynes are slightly soluble in polar solvents and are totally insoluble in water . Alkynes have the capability of dissolving in organic solvents as the density of the solution is less, which is a characteristic feature of alkenes as well . The boiling point and melting point of alkynes increases as their molecular structure grows bigger .

Scientific Research Applications

Photocatalytic Functionalizations

Photocatalytic functionalizations have significantly expanded the scope of alkynes by unraveling new mechanistic pathways and enabling their transformation to diverse structural entities . The photoredox reactions on alkynes rely on their innate capability to generate myriad carbon-centered radicals via single electron transfer (SET), thereby, allowing the introduction of new radical precursors .

Development of Conjugated Polymers

Alkyne plays an important role in constructing polymers with conjugated backbones . In addition to some well-developed reactions including Glaser–Hay and Sonogashira coupling, azide/thiol-yne click reaction and cyclotrimerization, some novel alkyne-based reactions have also been explored . These polymers often find potential applications in the fields of optoelectronics, polymer light-emitting diodes, organic field-effect transistors, organic photovoltaics and organic solar cells .

Semi-Hydrogenation

The semi-hydrogenation of alkynes to (E)-olefins is a notable feature of alkynes . This process involves the catalyst or ligand design and control of product selectivity based on precious and nonprecious metal catalysts . Mechanistic studies for various catalytic transformations, including synthetic application to bioactive compounds, are also part of this field .

Synthesis of Bioactive Compounds

The functionalization of alkynes has been used to construct numerous key building blocks of natural and pharmaceutically important molecules . This includes the transformation of alkynes into α-oxo compounds, β-keto sulfoxides, substituted olefins, N-heterocycles, internal alkynes and sulfur-containing compounds .

Synthetic Methodology Development

Alkynes have been used to develop versatile synthetic methodologies . These methodologies have been used to create polymers with two or more triple bonds and some of their high-technological applications .

Regioselective and Stereoselective Control

The introduction of photoredox chemistry has successfully been used to deal with the challenges associated with alkyne functionalization such as stereoselective and regioselective control .

Mechanism of Action

Target of Action

(E)-2-Hexadecenal Alkyne, also known as (E)-hexadec-2-en-15-ynal, is an alkyne version of the sphingolipid degradation product (E)-2-hexadecenal . The primary targets of this compound are the components of the cytoskeleton . The cytoskeleton is a complex network of interlinking filaments and tubules that extend throughout the cytoplasm of cells. It plays a crucial role in maintaining cell shape, enabling some cell motion, and plays important roles in both intracellular transport and cellular division .

Mode of Action

(E)-2-Hexadecenal Alkyne interacts with its targets, leading to a series of changes within the cell. It has been shown to induce cytoskeletal reorganization, which results in cell rounding and detachment . This interaction also leads to the activation of downstream JNK (c-Jun N-terminal kinases) targets . JNK is a key regulator of cellular processes such as proliferation, apoptosis, and inflammation .

Biochemical Pathways

The compound affects the sphingolipid degradation pathway . Sphingolipids are a class of lipids containing a backbone of sphingoid bases, a set of aliphatic amino alcohols that includes sphingosine. They are major components of cell membranes and play critical roles in signaling pathways . The degradation of sphingolipids produces various products, one of which is (E)-2-hexadecenal .

Pharmacokinetics

It is soluble in dmf, dmso, and ethanol, which suggests it may have good bioavailability

Result of Action

The interaction of (E)-2-Hexadecenal Alkyne with its targets and the subsequent changes lead to various effects at the molecular and cellular levels. It has been shown to induce apoptosis, a form of programmed cell death, in various cell types . Additionally, it reacts readily with deoxyguanosine and DNA to form aldehyde-derived DNA adducts . These adducts can cause mutations and lead to various diseases, including cancer .

Safety and Hazards

More than twenty new alternative methods for bromination of alkenes have been evaluated taking into consideration their resource demands, waste production as well as environmental, health and safety aspects .

Future Directions

The synthesis of sequence-defined oligomers and polymers is an important contemporary research topic due to the potential for creating materials with function tailored directly into the primary structure . The attention has led to the burgeoning field of sequence-defined macromolecules (SDMs) with chemists searching for protocols, motifs and architectures that diverge from the well-studied biomacromolecule classes .

properties

IUPAC Name

(E)-hexadec-2-en-15-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJVPCWLLYHNGE-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCCCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCCCCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-Hexadecenal Alkyne

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